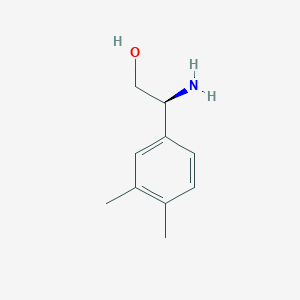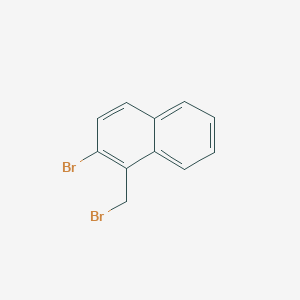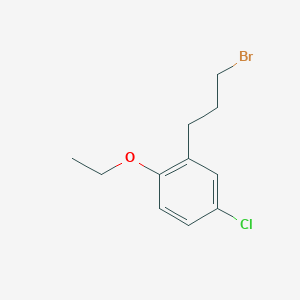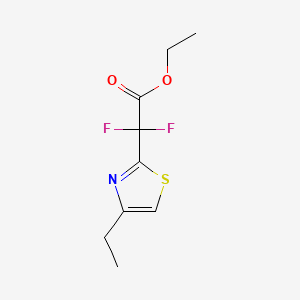![molecular formula C8H13N3O2 B13565870 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Azidomethyl)-5,8-dioxaspiro[35]nonane is a unique organic compound characterized by its spirocyclic structure, which includes an azidomethyl group and two oxygen atoms within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with sodium azide under controlled conditions. One common method involves the use of 9-chloromethyl-5,8-dioxaspiro[3.5]nonane as the starting material. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted spiro compounds.
Reduction: Formation of 9-(Aminomethyl)-5,8-dioxaspiro[3.5]nonane.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane largely depends on the specific application and the chemical reactions it undergoes. For example, in bioconjugation, the azide group can react with alkynes to form stable triazole linkages through the Huisgen cycloaddition reaction. This reaction is often catalyzed by copper(I) ions and proceeds via a concerted mechanism involving the formation of a five-membered ring transition state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with a methyl group instead of an azidomethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen and nitrogen atom within the spirocyclic ring but lacks the azidomethyl group.
Uniqueness
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications requiring specific functionalization, such as click chemistry and bioconjugation.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-6-7-8(2-1-3-8)13-5-4-12-7/h7H,1-6H2 |
InChI-Schlüssel |
ZTYJFDWPIYBDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(OCCO2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


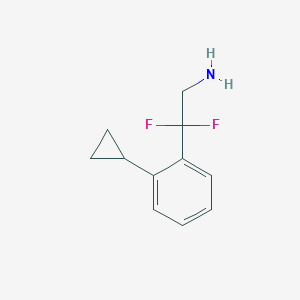


![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
![2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)
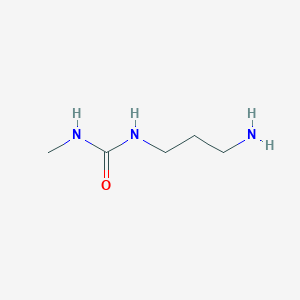
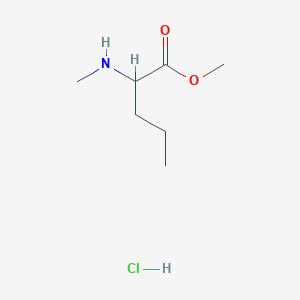


![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
